2-(4-Phenethoxyphenyl)acetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-phenylethoxy)phenyl]acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-12-10-15-6-8-16(9-7-15)18-13-11-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNVPQLZDSAKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Phenethoxyphenyl Acetaldehyde
Strategies for Constructing the Phenethoxyphenyl Ether Core
Phenol-Ether Bond Formation Approaches (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is a foundational and widely used method for preparing ethers, including the phenethoxyphenyl core of the target molecule. organic-chemistry.orgwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.comlumenlearning.com In this approach, an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon atom bearing a good leaving group, typically a halide. wikipedia.org
For the synthesis of the 2-(4-phenethoxyphenyl)acetaldehyde backbone, this strategy can be implemented in two primary ways:
Route A: The reaction between the sodium or potassium salt of a protected 4-hydroxyphenylacetaldehyde and a phenethyl halide (e.g., 2-phenylethyl bromide). The aldehyde group must be protected to prevent unwanted side reactions with the basic alkoxide.
Route B: The reaction of a 4-substituted phenoxide with a phenethyl precursor already containing the two-carbon side chain with a masked aldehyde function.
The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the SN2 pathway. lumenlearning.comjk-sci.com A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group, forming the reactive phenoxide nucleophile. jk-sci.com For the reaction to be efficient, the alkyl halide must be primary, like 2-phenylethyl bromide, to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com
Side-Chain Elaboration via Alkylation or Arylation onto Aromatic Precursors
This approach involves building the phenethoxyphenyl structure by forming carbon-carbon or carbon-oxygen bonds on simpler aromatic precursors. While direct Friedel-Crafts alkylation can be challenging due to issues with polysubstitution and rearrangement, modern coupling reactions have become more prevalent for this purpose.
Transition-Metal Catalyzed Coupling Reactions for Aryl-Alkyl Linkages
Modern organic synthesis often employs transition-metal catalysis for the efficient formation of C-O bonds, offering milder conditions and broader functional group tolerance compared to traditional methods. wikipedia.org
Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol. synarchive.comwikipedia.org For the synthesis of the phenethoxyphenyl ether core, this would typically involve reacting a 4-halophenylacetaldehyde precursor with phenethyl alcohol in the presence of a copper catalyst and a base. wikipedia.orgnih.gov Traditional Ullmann conditions are often harsh, requiring high temperatures. wikipedia.org However, modern variations use soluble copper catalysts with specific ligands, allowing the reaction to proceed under milder conditions. union.eduorganic-chemistry.org
Buchwald-Hartwig C-O Coupling: A more recent and versatile method is the palladium-catalyzed Buchwald-Hartwig etherification. wikipedia.orgorganic-chemistry.org This reaction couples aryl halides or triflates with alcohols. wikipedia.orgjk-sci.com To form the desired ether, 4-bromophenylacetaldehyde (with a protected aldehyde) could be coupled with phenethyl alcohol. The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, DPPF), and a base like sodium tert-butoxide. jk-sci.comacsgcipr.org This method is known for its high efficiency and broad substrate scope. wikipedia.org
| Method | Catalyst/Reagent | Reactants | Key Features |
| Williamson Ether Synthesis | Strong Base (e.g., NaH, K₂CO₃) | Phenoxide and Alkyl Halide | Classic SN2 reaction; best for primary halides. masterorganicchemistry.comjk-sci.com |
| Ullmann Condensation | Copper (Cu) catalyst | Aryl Halide and Alcohol | Traditional method, often requires high temperatures. wikipedia.org |
| Buchwald-Hartwig Coupling | Palladium (Pd) catalyst + Ligand | Aryl Halide/Triflate and Alcohol | Milder conditions, high efficiency, broad scope. organic-chemistry.orgjk-sci.com |
Introduction of the Acetaldehyde (B116499) Functional Group
Once the phenethoxyphenyl ether core is assembled, the final step is the introduction or unmasking of the acetaldehyde moiety. This is typically achieved through oxidation of a primary alcohol or selective reduction of a carboxylic acid derivative.
Oxidation of Primary Alcohol Precursors to Aldehydes
The oxidation of a primary alcohol, specifically 2-(4-phenethoxyphenyl)ethanol, is a direct and common route to the target aldehyde. libretexts.org It is crucial to use a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid. msu.edu
Several reagents are effective for this transformation:
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA) at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. alfa-chemistry.comorganic-chemistry.orgwikipedia.org The Swern oxidation is known for its mild conditions and high yields, avoiding the use of toxic heavy metals. organic-chemistry.orgchem-station.com
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a reliable and mild oxidation of primary alcohols to aldehydes at room temperature. libretexts.orgchemicalforums.com
Pyridinium Chlorochromate (PCC): PCC is a chromium-based reagent that was specifically developed for the oxidation of primary alcohols to aldehydes with minimal over-oxidation. msu.edu
The choice of oxidant depends on factors like the scale of the reaction and the presence of other sensitive functional groups in the molecule. libretexts.org
Selective Reduction of Carboxylic Acid Derivatives to Aldehydes (e.g., Esters, Nitriles)
An alternative strategy involves the partial reduction of a carboxylic acid derivative, such as an ester or a nitrile, that is more easily synthesized or commercially available.
Carbon-Carbon Bond Forming Reactions for Acetaldehyde Moiety Construction
A crucial step in synthesizing the target molecule is the formation of the C-C bond that constructs the acetaldehyde side chain (-CH2CHO) on the 4-phenethoxyphenyl scaffold. This can be achieved through various strategies, including homologation and direct formylation reactions.
Homologation refers to a series of reactions that lengthen a carbon chain by a single unit. In the context of synthesizing this compound, a plausible precursor would be a compound containing a 4-phenethoxyphenylmethyl group, such as 4-phenethoxybenzyl halide.
Classical homologation methods could be adapted for this purpose. For instance, the tosylhydrazone of an aromatic aldehyde can be heated with a base to generate an aryldiazomethane in situ. This reactive intermediate can then undergo a homologation reaction with another aldehyde to form a benzylic ketone, which can be further transformed. organic-chemistry.org While this specific method yields ketones, it illustrates the principle of chain extension from an aldehyde precursor. Another approach involves the reaction of a benzyl (B1604629) halide with a cyanide salt to form a nitrile, followed by reduction (e.g., using diisobutylaluminium hydride, DIBAL-H) to yield the corresponding aldehyde. These multi-step sequences, while effective, often involve stoichiometric and hazardous reagents.
Formylation reactions introduce a formyl group (-CHO) or a synthetic equivalent. While classical methods like Vilsmeier-Haack or Gattermann-Koch reactions typically formylate the aromatic ring directly, modern catalytic approaches offer a more direct route to the arylacetaldehyde structure. researchgate.netacs.org
A significant advancement is the iridium-catalyzed arylation of vinylene carbonate. nih.govresearchgate.net This method achieves a direct, one-step synthesis of arylacetaldehydes by forming a C-C bond between an arylboronic acid and vinylene carbonate, which serves as a formylmethyl surrogate. nih.govsemanticscholar.org This reaction is highly atom-economical and represents a powerful tool for constructing the desired acetaldehyde moiety. acs.org Applying this to the target molecule would involve the reaction of 4-phenethoxyphenylboronic acid with vinylene carbonate in the presence of an iridium catalyst. Similar strategies using ruthenium catalysts have also been developed, highlighting the versatility of vinylene carbonate as a C2 synthon. semanticscholar.orgrsc.org
Radical formylation is an emerging area. acs.org Recent studies have shown the generation of formyl radicals from precursors like α-chloro N-methoxyphthalimides, which can then add to alkenes. researchgate.net Another approach involves the redox-neutral formylation of aryl chlorides using 1,3-dioxolane, mediated by nickel and photoredox catalysis, which avoids the need for high-pressure carbon monoxide. princeton.edu
Table 1: Modern Catalytic Formylation Strategies for Arylacetaldehyde Synthesis
| Method | Catalyst System | Formyl Source | Key Advantages | Reference |
|---|---|---|---|---|
| Iridium-Catalyzed Arylation | Iridium/bisphosphine complex with tetrahydroxydiboron | Vinylene Carbonate | Direct one-step synthesis, high atom economy. | nih.govresearchgate.net |
| Ruthenium-Catalyzed C-H Activation | Ruthenium(II) complex | Vinylene Carbonate | Direct formylmethylation of C-H bonds. | semanticscholar.orgrsc.org |
| Photocatalytic Radical Formylation | Nickel and Photoredox Catalyst (e.g., Iridium complex) | 1,3-Dioxolane | Redox-neutral, mild conditions, avoids CO gas. | princeton.edu |
Olefin Functionalization Approaches to Aldehydes
An alternative synthetic route involves the functionalization of an olefin precursor, specifically 4-phenethoxystyrene. The Wacker-type oxidation is a well-known palladium-catalyzed process for converting terminal olefins into carbonyl compounds.
Traditionally, the Wacker oxidation of styrene derivatives follows Markovnikov's rule, yielding methyl ketones (e.g., acetophenone from styrene) rather than aldehydes. However, significant progress has been made in developing catalytic systems that reverse this selectivity to favor the formation of aldehydes (anti-Markovnikov oxidation).
One successful method employs a catalyst system of PdCl2(MeCN)2 with 1,4-benzoquinone (BQ) as an oxidant and tert-butanol (t-BuOH) as a co-solvent. nih.govorganic-chemistry.orgacs.org This system has achieved aldehyde selectivity up to 99% for styrene-related substrates. nih.govorganic-chemistry.org The proposed mechanism involves the formation of a tert-butyl vinyl ether intermediate, which then hydrolyzes to the aldehyde. organic-chemistry.org Other research has demonstrated that iron(III) porphyrin complexes can catalyze the Wacker-type oxidation of styrenes to aldehydes using hydrogen peroxide as the oxidant, offering a more sustainable approach by avoiding expensive palladium catalysts. researchgate.net
Table 2: Comparison of Wacker-Type Oxidation Systems for Styrene Derivatives
| Catalyst System | Oxidant | Primary Product | Key Features | Reference |
|---|---|---|---|---|
| PdCl2 / CuCl2 | O2 (Air) | Ketone (Markovnikov) | Traditional Wacker-Tsuji conditions. | |
| PdCl2(MeCN)2 / t-BuOH | 1,4-Benzoquinone | Aldehyde (anti-Markovnikov) | High aldehyde selectivity (>98%) and good yields. | nih.govorganic-chemistry.orgacs.org |
| Iron(III) Porphyrin | H2O2 | Aldehyde (anti-Markovnikov) | Palladium-free, uses a greener oxidant. | researchgate.net |
Stereoselective Synthesis Considerations for Potential Chiral Analogs
The target molecule, this compound, is achiral. However, the synthesis of chiral analogs, such as 2-(4-phenethoxyphenyl)propanal, where a stereocenter exists at the alpha-position to the carbonyl, requires asymmetric synthesis methodologies.
The development of stereoselective methods is a cornerstone of modern organic chemistry, crucial for producing enantiomerically pure compounds for applications in pharmaceuticals and materials science. mdpi.commdpi.com Potential strategies for synthesizing chiral analogs could include:
Asymmetric Hydroformylation: The direct hydroformylation of 4-phenethoxystyrene using a chiral transition metal catalyst (e.g., rhodium or ruthenium complexes with chiral phosphine ligands) could, in principle, generate the chiral aldehyde. This reaction adds a hydrogen atom and a formyl group across the double bond, and the choice of chiral ligand dictates the enantioselectivity.
Chiral Auxiliary Approach: A chiral auxiliary could be attached to a precursor molecule to direct a subsequent reaction. For example, an Evans auxiliary could be used to perform a stereoselective alkylation of an enolate, followed by removal of the auxiliary to reveal the chiral aldehyde.
Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be used to catalyze asymmetric alpha-functionalization of aldehydes or ketones, which could serve as precursors to the desired chiral product. mdpi.com
Enzymatic Reactions: Biocatalysis offers highly selective methods for creating chiral centers. Enzymes like aldolases or transketolases can be used to form C-C bonds with high stereocontrol. nih.gov
Green Chemistry and Sustainable Synthesis Approaches
The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and are more energy-efficient. nih.gov These principles are highly relevant to the synthesis of this compound.
Key green considerations include the use of catalytic rather than stoichiometric reagents, employing environmentally friendly solvents and oxidants (like O2 or H2O2), and designing atom-economical reactions that maximize the incorporation of starting materials into the final product. yedarnd.cominnoget.com The development of photocatalytic methods, which use light as an energy source, also aligns with green chemistry principles by enabling reactions under mild conditions. rsc.org
Catalysis is a fundamental pillar of green chemistry. The development of novel catalysts is crucial for creating atom-economical and sustainable synthetic routes. acs.org
For the synthesis of arylacetaldehydes, several catalytic advancements are noteworthy:
Heterogeneous Catalysts: Developing solid-supported catalysts allows for easier separation from the reaction mixture and potential for recycling, reducing waste and cost. Tandem electrochemical-chemical catalysis using silica-supported mediators is an example of a strategy that can reduce downstream separation needs. rsc.org
Polyoxometalate (POM) Catalysts: POMs are being explored for aerobic oxidation reactions, using molecular oxygen as the ultimate oxidant. These catalysts can facilitate selective transformations while adhering to green chemistry practices. yedarnd.cominnoget.com
Atom-Economical Addition Reactions: The iridium-catalyzed arylation of vinylene carbonate is an excellent example of an atom-economical addition reaction. nih.govresearchgate.net In this process, all atoms of the arylboronic acid and the vinylene carbonate (barring the boronic acid group and the departing carbonate) are incorporated into the desired product and a co-product, minimizing waste. Such reactions are inherently more efficient and sustainable than substitution or elimination reactions. beilstein-journals.org
The continuous innovation in catalyst design is paving the way for more sustainable and efficient syntheses of complex molecules like this compound.
Solvent Selection and Waste Minimization Strategies
Solvent Selection in Key Synthetic Steps
The synthesis of this compound can be envisaged through several routes, with each step necessitating a careful choice of solvent. A plausible and common approach involves the formation of the phenethoxy ether linkage via a Williamson ether synthesis, followed by the introduction of the acetaldehyde moiety.
In the Williamson ether synthesis step, where 4-hydroxyphenylacetaldehyde (or a protected form) would be reacted with a phenethyl halide, the choice of solvent is crucial for reaction efficiency and selectivity. Polar aprotic solvents are often favored as they can solvate the cation of the phenoxide, leaving a reactive "naked" anion.
Another potential synthetic route involves a Grignard reaction to form a key carbon-carbon bond. The preparation of the Grignard reagent and its subsequent reaction are highly sensitive to the solvent, which must be aprotic and able to coordinate with the magnesium center.
Below is a comparative table of solvents commonly employed in reactions analogous to those used for the synthesis of this compound:
| Solvent Category | Specific Solvent | Typical Application in Synthesis | Green Chemistry Considerations |
| Ethers | Diethyl Ether | Grignard Reactions | Highly volatile, flammable, forms explosive peroxides. |
| Tetrahydrofuran (THF) | Grignard Reactions, Williamson Ether Synthesis | Less volatile than diethyl ether, but also forms peroxides. | |
| 2-Methyltetrahydrofuran (2-MeTHF) | Grignard Reactions | Bio-derived, lower peroxide formation tendency, and easier to separate from water, making it a greener alternative to THF. | |
| Polar Aprotic | Dimethylformamide (DMF) | Williamson Ether Synthesis | High boiling point makes it difficult to remove, toxic. |
| Acetonitrile | Williamson Ether Synthesis | Toxic, though often effective in promoting SN2 reactions. | |
| Alcohols | Ethanol | Williamson Ether Synthesis (using the corresponding alkoxide) | Can act as a nucleophile, leading to side products. Generally considered a greener solvent. |
| Hydrocarbons | Toluene | Grignard Reactions (co-solvent) | Can improve the solubility of reactants. Toxic. |
The trend in modern synthetic chemistry is to move towards greener solvents. For instance, 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources like corn cobs, is an excellent alternative to THF for Grignard reactions. Its lower miscibility with water simplifies work-up procedures, potentially reducing the volume of aqueous waste generated.
Waste Minimization Strategies
Waste minimization in the synthesis of this compound can be approached from several angles, aligning with the principles of green chemistry.
Atom Economy : The concept of atom economy is central to waste minimization. Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. While a Williamson ether synthesis, a substitution reaction, is a common method for ether formation, it generates stoichiometric amounts of a salt byproduct.
Catalysis : The use of catalytic rather than stoichiometric reagents can dramatically reduce waste. For example, in an oxidation step to form the aldehyde from a corresponding alcohol, catalytic methods using a benign oxidant like molecular oxygen or hydrogen peroxide are preferable to stoichiometric oxidants like chromium-based reagents, which generate toxic heavy metal waste.
Solvent Reduction and Recycling : A primary strategy for waste minimization is the reduction of solvent use. This can be achieved through the use of more concentrated reaction mixtures or, in some cases, solvent-free reaction conditions. For instance, some Williamson ether syntheses can be performed under solvent-free conditions, significantly reducing the waste stream. When solvents are necessary, choosing those that are easily recyclable is a key consideration. Solvents with higher boiling points and lower water miscibility can often be recovered and reused through distillation.
Process Optimization : Careful optimization of reaction conditions such as temperature, pressure, and reaction time can improve yield and reduce the formation of byproducts, thereby minimizing waste.
The following table summarizes key waste minimization strategies applicable to the synthesis of this compound:
| Strategy | Description | Application in Synthesis |
| Improved Atom Economy | Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product. | Favoring addition or rearrangement reactions over substitutions where possible. |
| Use of Catalysis | Employing catalysts to facilitate reactions, which are used in small amounts and can often be recycled. | Using catalytic oxidation methods instead of stoichiometric heavy metal oxidants. |
| Solvent-Free Synthesis | Conducting reactions without a solvent medium. | Exploring solid-state or melt-phase Williamson ether synthesis. |
| Solvent Recycling | Recovering and reusing solvents from the reaction mixture. | Distillation and purification of solvents like toluene or 2-MeTHF. |
| Biocatalysis | Using enzymes to perform specific chemical transformations. | Enzymatic oxidation of an alcohol precursor to the aldehyde can offer high selectivity and mild reaction conditions. |
By integrating thoughtful solvent selection and proactive waste minimization strategies, the synthesis of this compound can be made more environmentally sustainable, safer, and more cost-effective.
Reaction Mechanisms and Chemical Transformations of 2 4 Phenethoxyphenyl Acetaldehyde
Alpha-Carbon Reactivity: Enolate Formation and Associated Reactions
The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) of 2-(4-phenethoxyphenyl)acetaldehyde are acidic and can be removed by a base to form a resonance-stabilized enolate ion. masterorganicchemistry.comsketchy.comyoutube.com This enolate is a key intermediate in a multitude of reactions, acting as a potent nucleophile that can attack various electrophiles. masterorganicchemistry.comsketchy.com The formation of the enolate is a reversible process, and its stability is enhanced by the delocalization of the negative charge onto the electronegative oxygen atom of the carbonyl group. masterorganicchemistry.comlibretexts.org
Aldol (B89426) Addition and Condensation Reactions of this compound
The general mechanism for the base-catalyzed aldol addition and condensation is as follows:
Enolate Formation: A base removes an α-hydrogen from this compound to form the corresponding enolate. masterorganicchemistry.com
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second molecule of this compound. masterorganicchemistry.com
Protonation: The resulting alkoxide is protonated by a protic solvent to give the β-hydroxy aldehyde. masterorganicchemistry.com
Dehydration (Condensation): Under more forcing conditions (e.g., heat), the β-hydroxy aldehyde can eliminate a molecule of water to form an α,β-unsaturated aldehyde. masterorganicchemistry.com
Crossed-Aldol Reactions with Diverse Carbonyl Partners for Asymmetric Synthesis
Crossed-aldol reactions involve the reaction of two different carbonyl compounds, in this case, this compound and another aldehyde or ketone. sketchy.comorganic-chemistry.org A significant challenge in crossed-aldol reactions is controlling the selectivity, as four different products can potentially form if both reactants have enolizable protons. masterorganicchemistry.com To achieve high yields of a single product, specific strategies are employed, such as using a non-enolizable aldehyde as one of the reaction partners or slowly adding the enolizable aldehyde to an excess of the non-enolizable partner. organic-chemistry.org
In the context of asymmetric synthesis, chiral catalysts are used to control the stereochemical outcome of the crossed-aldol reaction, leading to the formation of enantioenriched β-hydroxy carbonyl compounds. researcher.lifenih.gov These chiral products are valuable building blocks in the synthesis of complex, biologically active molecules. nih.govnih.gov Various organocatalysts, such as proline and its derivatives, have been shown to be effective in catalyzing direct asymmetric cross-aldol reactions with high enantioselectivity. organic-chemistry.orgnih.gov
Table 1: Examples of Catalysts Used in Asymmetric Crossed-Aldol Reactions
| Catalyst Type | Example Catalyst | Key Features |
| Organocatalyst | L-proline | Mimics aldolase (B8822740) enzymes, effective for direct enantioselective cross-aldol reactions. organic-chemistry.org |
| Organocatalyst | Takemoto-type thiourea (B124793) catalysts | Used for enantioselective cross-aldol reactions of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates. researcher.life |
| Organocatalyst | Diamino alcohols | Catalyze enantioselective crossed-aldol reactions of acetaldehyde (B116499) with isatins. researcher.life |
Knoevenagel and Related Condensations Involving Active Methylene (B1212753) Compounds
The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with an active methylene compound in the presence of a basic catalyst. sigmaaldrich.com Active methylene compounds possess two electron-withdrawing groups attached to a methylene (CH₂) group, making the protons on this carbon particularly acidic.
In the case of this compound, it would react with an active methylene compound, such as malonic acid or its esters, to form a new carbon-carbon double bond. sigmaaldrich.comnih.gov The reaction typically proceeds through the formation of a β-hydroxy intermediate, which readily undergoes dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com This reaction is a versatile tool for synthesizing a wide range of substituted alkenes. nih.govrsc.org The reaction can sometimes be performed without a catalyst, particularly with the use of water as a solvent. rsc.orgresearchgate.net
Alpha-Halogenation and Subsequent Transformations
The α-carbon of this compound can be halogenated in the presence of an acid catalyst and a halogen such as chlorine, bromine, or iodine. pressbooks.publibretexts.org The reaction proceeds through an enol intermediate. pressbooks.publibretexts.org The rate of this reaction is typically independent of the halogen concentration, suggesting that the formation of the enol is the rate-determining step. pressbooks.publibretexts.org
The resulting α-halo aldehyde is a versatile synthetic intermediate. For instance, it can undergo dehydrohalogenation upon treatment with a base to form an α,β-unsaturated aldehyde. pressbooks.publibretexts.org This provides an alternative route to the products of aldol condensation.
Carbonyl Group Reactivity: Nucleophilic Additions
The carbonyl group of this compound is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. libretexts.org This polarity makes the carbonyl group susceptible to attack by a wide range of nucleophiles.
Hydride Reduction Pathways to Alcohols
Aldehydes can be readily reduced to primary alcohols using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.comkhanacademy.orgucalgary.ca These reagents act as a source of hydride ions (H⁻), which are powerful nucleophiles. ucalgary.ca
The reduction of this compound to 2-(4-phenethoxyphenyl)ethanol would proceed via the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.comyoutube.com This initial attack forms an alkoxide intermediate, which is then protonated during the workup step (often with the addition of water or dilute acid) to yield the final alcohol product. khanacademy.orgucalgary.ca
Table 2: Common Hydride Reducing Agents for Aldehyde Reduction
| Reagent | Formula | Reactivity | Typical Solvents |
| Sodium Borohydride | NaBH₄ | Less reactive, selective for aldehydes and ketones. youtube.com | Protic solvents like methanol (B129727) or ethanol. youtube.com |
| Lithium Aluminum Hydride | LiAlH₄ | More reactive, reduces a wider range of carbonyl compounds. khanacademy.orgyoutube.com | Aprotic solvents like diethyl ether or tetrahydrofuran. youtube.com |
Organometallic Reagent Additions (e.g., Grignard, Organolithium)
The aldehyde functional group in this compound is a prime target for nucleophilic attack by organometallic reagents. These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds.
General Mechanism: Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, feature a highly polarized carbon-metal bond, which renders the carbon atom strongly nucleophilic and basic. lkouniv.ac.in The reaction mechanism involves two main steps:
Nucleophilic Addition: The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the pi (π) bond of the carbonyl, pushing the electrons onto the oxygen atom and forming a tetrahedral metal alkoxide intermediate. doubtnut.com
Acidic Workup: The intermediate alkoxide is then protonated in a subsequent step, typically by the addition of a dilute acid (like H₃O⁺), to yield a secondary alcohol. doubtnut.commasterorganicchemistry.com
The reaction of this compound with a Grignard or organolithium reagent would thus produce a new secondary alcohol, extending the carbon chain. For instance, reaction with methylmagnesium bromide (CH₃MgBr) would yield 1-(4-phenethoxyphenyl)propan-2-ol.
While this reactivity is well-established for aldehydes, specific research detailing the application of Grignard or organolithium additions to this compound is not extensively documented in publicly available literature.
Table 1: General Organometallic Addition to Aldehydes
| Reactant 1 (Aldehyde) | Reactant 2 (Organometallic) | Product (After Workup) |
|---|---|---|
| R-CHO | R'-MgX (Grignard) | R-CH(OH)-R' (Secondary Alcohol) |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
Olefination reactions provide a powerful method for converting aldehydes into alkenes (olefins), effectively replacing the carbonyl C=O bond with a C=C double bond.
Wittig Reaction: The Wittig reaction employs a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) to react with an aldehyde. wikipedia.org The mechanism is generally understood to proceed via a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.org This intermediate rapidly decomposes to form the desired alkene and a highly stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. pressbooks.pub The stereochemical outcome depends on the nature of the ylide; non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: A widely used alternative is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate (B1237965) carbanion. wikipedia.org These carbanions are generated by deprotonating a phosphonate ester with a base, such as sodium hydride (NaH). alfa-chemistry.com The HWE reaction offers several advantages over the Wittig reaction: the phosphonate reagents are generally more reactive, and the byproduct, a water-soluble phosphate (B84403) salt, is easily separated from the product. alfa-chemistry.com A key feature of the HWE reaction is its high stereoselectivity for producing (E)-alkenes. wikipedia.orgnrochemistry.com The mechanism involves the nucleophilic addition of the phosphonate carbanion to the aldehyde, forming an intermediate that eliminates a dialkylphosphate salt to give the alkene. nrochemistry.com
For this compound, an HWE reaction with triethyl phosphonoacetate would be expected to yield ethyl 4-(4-phenethoxyphenyl)but-2-enoate, predominantly as the (E)-isomer. Specific documented examples of these olefination reactions on this compound are not prevalent in the surveyed literature.
Table 2: General Olefination Reactions of Aldehydes
| Reaction Name | Aldehyde | Reagent | General Product |
|---|---|---|---|
| Wittig Reaction | R-CHO | Ph₃P=CHR' | R-CH=CH-R' (Alkene) |
Formation of Acetals, Hemiacetals, and Imine Derivatives
Acetal and Hemiacetal Formation: Aldehydes react reversibly with alcohols in the presence of an acid catalyst. libretexts.org The initial addition of one equivalent of alcohol forms a hemiacetal , a compound containing both an alcohol (-OH) and an ether (-OR) group on the same carbon. libretexts.org Hemiacetals are often unstable intermediates. youtube.com In the presence of excess alcohol and continued acid catalysis, the hemiacetal can react further. The hydroxyl group is protonated, eliminated as a water molecule, and a second molecule of alcohol attacks the resulting carbocation. libretexts.org Deprotonation yields an acetal , a stable compound with two ether groups on the same carbon. libretexts.orglibretexts.org The formation of acetals is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction. libretexts.org This reaction is commonly used to protect the aldehyde group during other chemical transformations.
Imine Formation: Aldehydes react with primary amines (R-NH₂) to form imines , which are compounds containing a carbon-nitrogen double bond (C=N), also known as Schiff bases. lumenlearning.comlibretexts.org The reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to form the imine. libretexts.org The pH must be carefully controlled; it should be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic that it protonates the starting amine, rendering it non-nucleophilic. lumenlearning.comlibretexts.org
While these are characteristic reactions of aldehydes, published studies detailing the formation of acetals, hemiacetals, or specific imine derivatives from this compound are limited.
Oxidation Reactions of the Aldehyde Moiety to Carboxylic Acids
The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a common reaction in organic synthesis. A variety of oxidizing agents can accomplish this conversion. One of the most common is the Jones reagent (CrO₃ in aqueous sulfuric acid). The mechanism for this type of oxidation typically involves the formation of a gem-diol by hydration of the aldehyde, which is then oxidized by the chromium species.
Other reagents capable of oxidizing aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and silver oxide (Ag₂O), often used in the Tollens' test. Milder, more selective methods have also been developed. The oxidation of this compound would yield 2-(4-phenethoxyphenyl)acetic acid, a potentially valuable synthetic intermediate. While the oxidation of the closely related phenylacetaldehyde (B1677652) has been studied, specific documented protocols for the oxidation of this compound are not widely reported. nih.gov
Table 3: General Oxidation of Aldehydes
| Aldehyde | Oxidizing Agent | Product |
|---|---|---|
| R-CHO | Jones Reagent (CrO₃, H₂SO₄, acetone) | R-COOH (Carboxylic Acid) |
| R-CHO | KMnO₄ | R-COOH (Carboxylic Acid) |
Reactivity of the Aromatic and Ether Substructures
Beyond the aldehyde, the phenethoxyphenyl moiety offers sites for further functionalization.
Electrophilic Aromatic Substitution Patterns on the Phenethoxyphenyl Ring
The phenethoxyphenyl group contains two benzene (B151609) rings that can undergo electrophilic aromatic substitution (SₑAr), such as halogenation, nitration, or Friedel-Crafts reactions. wikipedia.org The regiochemical outcome is determined by the directing effects of the substituents already on the rings.
The key substituent is the ethoxy group (-OCH₂CH₂Ph) attached to one of the phenyl rings. The ether oxygen atom is a strong activating group and an ortho, para-director due to its ability to donate lone-pair electron density into the aromatic ring via resonance. lkouniv.ac.in This donation stabilizes the cationic intermediate (arenium ion) formed during the attack at the ortho and para positions. masterorganicchemistry.com Therefore, electrophilic attack will overwhelmingly favor the positions ortho and para to the ether linkage on that specific ring. The phenethyl group itself is a weakly activating, ortho, para-directing group, but its influence is on the terminal phenyl ring. The primary site of reactivity for electrophilic substitution will be the ring activated by the ether oxygen. Steric hindrance from the bulky phenethoxy group might slightly favor substitution at the para position over the ortho positions.
Table 4: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Bromination | Br₂ / FeBr₃ | 2-(4-Phenethoxy-3-bromophenyl)acetaldehyde and 2-(4-Phenethoxy-2-bromophenyl)acetaldehyde |
Cleavage and Modification of the Ether Linkage
Ethers are generally stable and unreactive. wikipedia.org However, the C-O bond of an ether can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The mechanism involves the initial protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻).
In the case of an aryl alkyl ether like this compound, the cleavage will occur in a specific manner. The bond between the sp²-hybridized aromatic carbon and the oxygen is very strong and resistant to nucleophilic attack. libretexts.org Therefore, the halide nucleophile will attack the sp³-hybridized carbon of the ethoxy group (the one adjacent to the oxygen). This would proceed via an Sₙ2 mechanism.
The expected products from the cleavage of this compound with excess HI would be 4-hydroxyphenylacetaldehyde and 1-iodo-2-phenylethane. Diaryl ethers are generally not cleaved by acids. libretexts.org
Side-Chain Functionalization of the Phenethyl Group
The phenethyl group of this compound, a significant structural motif, offers several avenues for chemical modification. These transformations can be broadly categorized into reactions involving the terminal phenyl ring and those targeting the ethylenic bridge. Such functionalizations are pivotal for synthesizing derivatives with potentially altered biological activities or for creating intermediates for further chemical synthesis.
The reactivity of the phenethyl group is influenced by the electronic properties of the connected ether oxygen. The ether linkage can modulate the electron density of the aromatic ring and the reactivity of the benzylic protons. Research into analogous phenyl alkyl ethers provides a foundational understanding of the potential transformations applicable to the phenethyl moiety in this specific acetaldehyde derivative.
The terminal phenyl ring of the phenethyl group can undergo various electrophilic aromatic substitution reactions. The alkoxy group on the other side of the molecule is generally an activating group, which could influence the reactivity of the entire molecule, although its effect on the distant phenethyl ring is likely minimal. The substitution pattern on the terminal phenyl ring will be governed by the directing effects of the alkyl substituent.
Halogenation:
Halogenation of the terminal phenyl ring can be achieved using standard electrophilic halogenating agents. For instance, bromination can be carried out using bromine in a suitable solvent like acetic acid. askfilo.comstackexchange.comyoutube.com Due to the activating nature of the alkyl group, these reactions often proceed under mild conditions. askfilo.comyoutube.com The reaction typically yields a mixture of ortho- and para-substituted products, with the para-isomer often being the major product due to steric hindrance at the ortho position. askfilo.comyoutube.com
Nitration:
Nitration of the terminal phenyl ring can be accomplished using a mixture of concentrated nitric acid and sulfuric acid. rsc.orgdoubtnut.comdoubtnut.com This reaction introduces a nitro group onto the aromatic ring, which can serve as a precursor for other functional groups, such as an amino group after reduction. wikipedia.org Similar to halogenation, a mixture of ortho and para isomers is expected. doubtnut.comdoubtnut.com
| Reaction Type | Reagents and Conditions | Expected Major Products | Reference |
| Halogenation | Br₂ in Acetic Acid | 2-(4-(2-(4-bromophenyl)ethoxy)phenyl)acetaldehyde | askfilo.comyoutube.com |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 2-(4-(2-(4-nitrophenyl)ethoxy)phenyl)acetaldehyde | rsc.orgdoubtnut.comdoubtnut.com |
The benzylic C-H bonds of the phenethyl group (the CH₂ group adjacent to the terminal phenyl ring) are susceptible to radical and oxidative functionalization. These reactions allow for the introduction of various functional groups at this position.
Oxidation:
Oxidation of the benzylic position can lead to the formation of a ketone. Strong oxidizing agents can cleave the C-C bond, but selective oxidation to a carbonyl group is achievable under controlled conditions.
C-H Functionalization:
Recent advances in catalysis have enabled the direct functionalization of benzylic C-H bonds. rsc.orgresearchgate.net Photoredox catalysis, for example, can be employed for the C-C bond formation at the benzylic position of phenolic ethers. rsc.org This method allows for the mild and selective generation of a benzyl (B1604629) radical, which can then react with various coupling partners. rsc.org While direct examples on this compound are not documented, the principles from studies on similar phenolic ethers suggest the feasibility of such transformations. rsc.orgresearchgate.net
| Reaction Type | General Method | Potential Products | Reference |
| Benzylic Oxidation | Controlled oxidation | 2-(4-(2-oxo-2-phenylethoxy)phenyl)acetaldehyde | N/A |
| Benzylic C-H Arylation | Photoredox Catalysis with an Aryl Halide | 2-(4-(2-aryl-2-phenylethoxy)phenyl)acetaldehyde | rsc.orgresearchgate.net |
Computational and Theoretical Investigations of 2 4 Phenethoxyphenyl Acetaldehyde
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to elucidating the electronic structure, stability, and reactivity of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, solve the Schrödinger equation (or an approximation of it) to determine the electron distribution and energy of the molecule. For a molecule like 2-(4-phenethoxyphenyl)acetaldehyde, these calculations would provide a deep understanding of its chemical nature.
The flexibility of this compound, arising from the rotatable bonds in its phenethoxy and acetaldehyde (B116499) side chain, means it can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these arrangements, known as energy minima.
A systematic conformational search would involve rotating the key dihedral angles of the molecule and calculating the potential energy at each step. This process maps out the potential energy surface of the molecule. The points on this surface with the lowest energy correspond to the most stable conformers. For this compound, the key rotations would be around the C-C and C-O bonds of the phenethoxy group and the C-C bond of the acetaldehyde moiety. The results of such an analysis would likely show a few low-energy conformers that are energetically favored. The relative energies of these conformers determine their population at a given temperature.
Illustrative Data Table: Conformational Analysis of this compound (Note: This table is illustrative and represents the type of data that would be generated from a computational study.)
| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) |
| 1 | 180 | 0 | 0.00 |
| 2 | 60 | 120 | 1.5 |
| 3 | -60 | -120 | 1.5 |
| 4 | 0 | 180 | 3.2 |
| Dihedral angle defined by the C-O-C-C chain. | |||
| **Dihedral angle defined by the O-C-C=O chain. |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wikipedia.org It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.orgyoutube.com The energy and spatial distribution of these orbitals can predict the most likely sites of reaction.
For this compound, the HOMO is expected to be located primarily on the electron-rich phenoxy ring, making it the primary site for electrophilic attack. The LUMO, conversely, is likely centered on the electron-deficient carbonyl carbon of the acetaldehyde group, marking it as the site for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity.
Illustrative Data Table: FMO Analysis of this compound (Note: This table is illustrative and based on typical values for similar aromatic aldehydes.)
| Molecular Orbital | Energy (eV) | Primary Location | Implied Reactivity |
| HOMO | -6.5 | Phenoxy Ring | Site for electrophilic attack |
| LUMO | -1.2 | Carbonyl Carbon | Site for nucleophilic attack |
| HOMO-LUMO Gap | 5.3 | - | Indicator of kinetic stability |
The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using an electrostatic potential (ESP) map, which plots the electrostatic potential onto the electron density surface of the molecule.
For this compound, an ESP map would likely show a high negative potential (red color) around the oxygen atom of the carbonyl group, indicating its nucleophilic character. A high positive potential (blue color) would be expected around the carbonyl carbon and the aldehyde hydrogen, highlighting their electrophilic nature. The phenoxy oxygen would also exhibit a negative potential. This analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding and how the molecule will interact with other reagents or a biological receptor.
Mechanistic Studies of this compound Reactions
Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions. For this compound, this could involve studying its oxidation, reduction, or condensation reactions.
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). nsf.gov Locating and characterizing the TS is a primary goal of computational mechanistic studies. By calculating the structure and energy of the transition state, chemists can understand the energy barrier of a reaction, known as the activation energy.
For instance, in the oxidation of this compound to its corresponding carboxylic acid, computational methods could be used to model the step-by-step mechanism. This would involve identifying the transition state for the addition of an oxidizing agent and any subsequent rearrangement steps. The geometry of the transition state would reveal the precise arrangement of atoms at the peak of the reaction barrier.
Kinetic modeling, often using Transition State Theory (TST), allows for the calculation of reaction rate constants. nih.govrsc.org These calculations take into account the activation energy, temperature, and vibrational frequencies of the reactant and transition state. For a reaction involving this compound, this would allow for a quantitative prediction of how fast the reaction proceeds under different conditions. Quantum effects, such as tunneling, can also be incorporated into these models, which can be particularly important at low temperatures. nih.gov
Illustrative Data Table: Thermodynamic and Kinetic Data for a Hypothetical Reaction (Note: This table is illustrative for a hypothetical oxidation reaction of this compound.)
| Parameter | Calculated Value | Unit | Significance |
| Activation Energy (Ea) | 15.2 | kcal/mol | Energy barrier for the reaction |
| Enthalpy of Reaction (ΔH) | -45.7 | kcal/mol | Reaction is highly exothermic |
| Gibbs Free Energy of Reaction (ΔG) | -42.1 | kcal/mol | Reaction is spontaneous |
| Rate Constant (k) at 298 K | 1.2 x 10⁻³ | s⁻¹ | Speed of the reaction |
Solvent Effects on Reaction Mechanisms
The surrounding solvent environment can significantly influence the reaction mechanisms of a compound like this compound. Computational chemistry provides tools to model these interactions and predict their impact on reaction rates and pathways. The stability of reactants, transition states, and products can be altered by the polarity and hydrogen-bonding capabilities of the solvent.
| Computational Model | Predicted Effect on Aldehyde Reactivity | Solvent Type Example |
| Continuum Solvent Model (e.g., PCM) | Stabilization of polar transition states, leading to increased reaction rates. | Acetonitrile, Water |
| Explicit Solvent Model (MD or MC) | Provides detailed insight into specific hydrogen bonding and solute-solvent interactions. | Methanol (B129727), Ethanol |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Allows for a high-level quantum mechanical treatment of the reacting species while the solvent is treated with computationally less expensive molecular mechanics. | Various |
Molecular Dynamics Simulations for Conformational Flexibility and Ligand Binding
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and for studying their binding to biological targets. These simulations model the atomic motions of a system over time, providing a dynamic picture of molecular behavior.
For phenethoxyphenyl scaffolds, MD simulations can reveal the preferred conformations of the molecule in different environments, such as in solution or when bound to a protein. The flexibility of the ether linkage and the phenethyl group allows the molecule to adopt various shapes, which can be critical for its biological activity. By simulating the molecule's movement, researchers can identify low-energy conformational states and understand the transitions between them.
In the context of ligand binding, MD simulations can elucidate the stability of a ligand-protein complex. nih.gov By placing the ligand in the binding site of a target protein, simulations can track the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov These simulations can also calculate the binding free energy, providing a quantitative measure of binding affinity. For instance, studies on other molecular scaffolds have used MD simulations to confirm the stability of ligand-protein interactions over simulation periods of up to 100 nanoseconds. nih.gov
| Simulation Parameter | Information Gained for Phenethoxyphenyl Scaffolds |
| Root Mean Square Deviation (RMSD) | Stability of the ligand's position within a binding site. |
| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule and the protein. |
| Binding Free Energy (e.g., MM/PBSA) | Quantitative prediction of the binding affinity of the scaffold to a target. |
In Silico Design and Virtual Screening Methodologies for Functional Modulators
The principles of in silico design and virtual screening are instrumental in discovering and optimizing functional modulators based on the phenethoxyphenyl scaffold. These computational techniques allow for the rapid and cost-effective evaluation of large libraries of virtual compounds.
Virtual screening can be performed using either ligand-based or structure-based approaches. In ligand-based virtual screening, a known active molecule is used as a template to search for other compounds with similar properties. This can involve searching for molecules with similar 2D fingerprints or 3D shapes.
Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the biological target. Molecular docking is a key technique in this approach, where virtual compounds are computationally fitted into the binding site of the target protein. The docking process predicts the binding pose and affinity of each compound, allowing for the ranking and selection of the most promising candidates for further investigation. Studies have successfully used these methods to screen databases like Asinex, Zinc, Chembridge, and Drugbank to identify novel compounds. nih.gov
Following virtual screening, hit compounds can be further optimized through in silico design. This involves making targeted modifications to the molecular structure to improve properties such as binding affinity, selectivity, and pharmacokinetic profiles. For example, modifying the substituents on the phenyl rings of the phenethoxyphenyl scaffold could lead to enhanced interactions with a target protein.
| Screening Method | Application to Phenethoxyphenyl Scaffolds |
| Ligand-Based Virtual Screening | Identifying new compounds with similar features to known active phenethoxyphenyl derivatives. |
| Structure-Based Virtual Screening (Docking) | Predicting the binding of phenethoxyphenyl derivatives to a specific target protein and prioritizing them for synthesis and testing. |
| Pharmacophore Modeling | Creating a 3D model of the essential features required for biological activity, which can then be used to screen for novel scaffolds. nih.gov |
Analytical Methodologies for Isolation, Detection, and Quantification of 2 4 Phenethoxyphenyl Acetaldehyde in Research Settings
Chromatographic Separation Techniques Development
Chromatographic techniques are central to the analysis of 2-(4-phenethoxyphenyl)acetaldehyde, providing the necessary separation from complex matrices. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte or its derivatives.
Gas Chromatography (GC) Method Optimization for Volatile Derivatives
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to its inherent volatility, this compound is amenable to GC analysis, often coupled with mass spectrometry (GC-MS) for definitive identification. nih.govperfumersapprentice.comgcms.czchromatographyonline.comconnectjournals.com Optimization of GC methods is critical to achieve the desired resolution, sensitivity, and run time.
Key parameters for optimization include:
Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically suitable for the separation of aromatic compounds like this compound. The choice of column dimensions (length, internal diameter, and film thickness) will influence the separation efficiency and analysis time.
Injector Temperature: The injector temperature must be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation. A typical starting point would be in the range of 250-280°C.
Oven Temperature Program: A temperature gradient is often employed to achieve optimal separation of a mixture of compounds. The program typically starts at a lower temperature to separate more volatile components and gradually increases to elute less volatile compounds like this compound.
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) affects the efficiency of the separation. The optimal flow rate is determined by constructing a van Deemter plot or by using method translation software.
Detector: A flame ionization detector (FID) provides good sensitivity for organic compounds, while a mass spectrometer (MS) offers high selectivity and structural information, making it the preferred choice for complex matrices. chromatographyonline.com
| Parameter | Typical Setting |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 270°C |
| Oven Program | Start at 60°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min) |
| Carrier Gas | Helium at 1.0 mL/min |
| Detector | Mass Spectrometer (Scan mode or SIM) |
High-Performance Liquid Chromatography (HPLC) Method Optimization for Non-Volatile Derivatives
For non-volatile derivatives of this compound, or when analyzing the compound in matrices not suitable for GC, High-Performance Liquid Chromatography (HPLC) is the method of choice. epa.govnih.govhitachi-hightech.comlcms.cz Reversed-phase HPLC with UV or MS detection is commonly employed.
Optimization of HPLC methods involves:
Column Selection: A C18 or C8 column is typically used for the separation of moderately non-polar compounds. The particle size and column dimensions will impact the efficiency and backpressure of the system.
Mobile Phase Composition: A mixture of water and an organic solvent, such as acetonitrile or methanol (B129727), is used as the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of compounds with a range of polarities.
Flow Rate: The flow rate of the mobile phase influences the analysis time and separation efficiency. A typical flow rate for a standard analytical column is 1.0 mL/min.
Column Temperature: Maintaining a constant and often elevated column temperature can improve peak shape and reproducibility.
Detector: A Diode Array Detector (DAD) or a UV-Vis detector can be used for quantification if the derivative has a suitable chromophore. researchgate.net Mass spectrometry (LC-MS) provides higher sensitivity and selectivity. lcms.cz
| Parameter | Typical Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile. Gradient: 60% B to 90% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 360 nm |
Solid Phase Extraction (SPE) for Sample Preparation and Enrichment
Solid Phase Extraction (SPE) is a widely used technique for sample cleanup and pre-concentration prior to chromatographic analysis. sigmaaldrich.comphenomenex.comyoutube.commdpi.com For the analysis of this compound from complex matrices, SPE can effectively remove interfering compounds and enrich the analyte, thereby improving the sensitivity and reliability of the subsequent analysis.
The selection of the SPE sorbent is crucial and depends on the properties of the analyte and the matrix. For an aromatic aldehyde like this compound, a reversed-phase sorbent such as C18 or a polymeric sorbent would be appropriate for extraction from aqueous samples. The general SPE procedure involves four steps:
Conditioning: The sorbent is treated with a solvent to activate it and create an environment suitable for sample loading.
Loading: The sample is passed through the sorbent, and the analyte is retained.
Washing: The sorbent is washed with a solvent that removes interfering compounds but leaves the analyte bound.
Elution: A strong solvent is used to desorb the analyte from the sorbent.
Derivatization Strategies for Enhanced Analytical Signal and Stability
Derivatization is a common strategy in the analysis of aldehydes to improve their chromatographic properties, enhance their detectability, and increase their stability. und.edu For this compound, derivatization of the carbonyl group can significantly improve analytical performance.
2,4-Dinitrophenylhydrazine (DNPH) Derivatization Methods for Carbonyl Detection
2,4-Dinitrophenylhydrazine (DNPH) is the most widely used derivatizing agent for aldehydes and ketones. epa.govnih.govhitachi-hightech.comlcms.cz It reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative. These derivatives are highly colored and possess a strong chromophore, making them readily detectable by UV-Vis spectrophotometry or HPLC with UV detection at around 360 nm. researchgate.nethitachi-hightech.com
The reaction is typically carried out in an acidic solution. The resulting hydrazone is less volatile and more stable than the parent aldehyde, making it suitable for both HPLC and GC analysis. The derivatization with DNPH can be performed either in solution or on a solid support, such as a silica gel cartridge coated with DNPH, which also serves as a means of sample collection and pre-concentration. hitachi-hightech.com
Other Hydrazine-Based or Amine-Based Derivatization Approaches
While DNPH is the most common, other hydrazine-based and amine-based reagents can also be used for the derivatization of aldehydes. These reagents can offer advantages in terms of reaction kinetics, stability of the derivative, or compatibility with specific detection methods.
Pentafluorobenzylhydroxylamine (PFBHA): This reagent reacts with aldehydes to form oxime derivatives that are highly sensitive to electron capture detection (ECD) in GC. sigmaaldrich.com This makes it a suitable choice for trace-level analysis.
Dansylhydrazine: This reagent forms fluorescent derivatives with carbonyl compounds, allowing for highly sensitive detection by fluorescence spectroscopy or HPLC with a fluorescence detector.
The choice of derivatization reagent will depend on the specific requirements of the analysis, including the desired sensitivity, the analytical instrumentation available, and the nature of the sample matrix.
Advanced Spectroscopic Characterization Techniques for Structural Confirmation in Synthetic Studies
The structural elucidation of this compound relies on the synergistic application of several spectroscopic methods. Each technique provides unique insights into the molecular architecture, from the connectivity of atoms to the nature of the chemical bonds and electronic systems present.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehydic proton, the methylene (B1212753) protons adjacent to the carbonyl group, the phenethoxy moiety, and the two aromatic rings. The aldehydic proton is expected to appear as a triplet in the downfield region, typically around 9.7 ppm, due to coupling with the adjacent methylene protons. The methylene protons of the acetaldehyde (B116499) unit would likely resonate as a doublet around 3.6 ppm. The ethyl bridge of the phenethoxy group would present as two triplets, one for the methylene group attached to the oxygen and another for the methylene group attached to the phenyl ring. The aromatic protons would appear in the range of 6.8 to 7.3 ppm, with splitting patterns indicative of their substitution on the phenyl rings.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments in the molecule. The most downfield signal is anticipated for the carbonyl carbon of the aldehyde, typically in the range of 200-205 ppm. The carbons of the two aromatic rings would appear between 115 and 160 ppm. The methylene carbons of the phenethoxy group and the acetaldehyde moiety would resonate in the upfield region of the spectrum.
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Aldehydic CH | ~9.7 (t) | ~201 |
| -CH₂-CHO | ~3.6 (d) | ~50 |
| Ph-O-CH₂- | ~4.1 (t) | ~69 |
| -CH₂-Ph | ~3.0 (t) | ~38 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the IR spectrum is expected to be characterized by several key absorption bands. A strong, sharp peak between 1720 and 1740 cm⁻¹ would be indicative of the C=O stretching vibration of the aliphatic aldehyde. The presence of the aldehydic C-H bond would be confirmed by two distinct, weaker bands around 2820 and 2720 cm⁻¹. The aromatic rings would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ether linkage (C-O-C) of the phenethoxy group would likely show a strong absorption band in the 1230-1260 cm⁻¹ range.
Predicted Key IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aldehydic C-H Stretch | ~2820 and ~2720 | Weak to Medium |
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as aromatic rings. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its substituted benzene (B151609) rings. Benzene and its derivatives typically exhibit a primary absorption band (E-band) around 200 nm and a secondary, less intense band (B-band) around 254 nm. The presence of the phenethoxy and acetaldehyde substituents on the phenyl ring is likely to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and may also increase their intensities.
Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) |
|---|---|
| π → π* (E-band) | ~220 - 240 |
Note: The exact absorption maxima and molar absorptivity are dependent on the solvent used.
Mass Spectrometry (MS) Applications for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of a synthetic compound. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The calculated exact mass of this compound (C₁₆H₁₆O₂) is 240.11503 Da. An experimental HRMS measurement that corresponds closely to this value would provide strong evidence for the correct elemental composition.
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M]⁺ | C₁₆H₁₆O₂ | 240.11503 |
| [M+H]⁺ | C₁₆H₁₇O₂ | 241.12286 |
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of product ions. This fragmentation pattern serves as a structural fingerprint of the molecule. For this compound, the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) would be selected and subjected to collision-induced dissociation. The resulting fragmentation would likely involve cleavage of the bonds within the phenethoxy and acetaldehyde moieties.
Common fragmentation pathways for such a structure could include:
Loss of the CHO group: A fragmentation resulting in an ion with m/z corresponding to the loss of the formyl radical (29 Da).
Cleavage of the ether bond: Fragmentation at the C-O bond of the ether linkage, leading to ions corresponding to the phenoxy and phenethyl fragments.
Benzylic cleavage: Cleavage of the bond between the two carbons of the ethyl bridge, which is a common fragmentation pathway for alkylbenzene derivatives.
The analysis of these fragmentation patterns can provide valuable confirmation of the proposed structure of this compound.
Table of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-methylphenetole |
| acetaldehyde |
Role and Significance of 2 4 Phenethoxyphenyl Acetaldehyde in Advanced Chemical Research
Building Block in Complex Molecule Total Synthesis
The structural characteristics of 2-(4-phenethoxyphenyl)acetaldehyde make it a valuable precursor in the total synthesis of intricate molecular architectures. The aldehyde functional group is a key feature, allowing for a variety of chemical transformations that are fundamental to the construction of complex organic molecules.
While direct applications of this compound in the synthesis of natural products are not extensively documented, its structural motifs are present in various biologically active molecules. The phenethoxy group, in particular, is a key component of many natural products and their analogs. The aldehyde functionality allows for the introduction of this group into a target molecule, which can be crucial for achieving desired biological activity. For instance, the phenethyl ether linkage is found in a number of alkaloids and polyphenolic compounds with interesting pharmacological properties.
The synthesis of analogs of natural products often involves the modification of core structures to enhance potency, selectivity, or pharmacokinetic properties. The use of this compound as a building block would allow for the incorporation of a flexible and lipophilic phenethoxy side chain, which could modulate the biological activity of the resulting analog.
The synthesis of pharmaceutical and agrochemical agents often relies on the use of versatile intermediates that can be readily functionalized. Aromatic aldehydes are important precursors in the synthesis of a wide range of biologically active compounds, including those with applications in medicine and agriculture.
The this compound scaffold can be found in the core structure of various heterocyclic compounds, which are known to exhibit a broad spectrum of biological activities. reachemchemicals.comnih.gov For example, the aldehyde can be used in condensation reactions to form Schiff bases, which can then be converted into a variety of nitrogen-containing heterocycles with potential applications as anticancer, anti-inflammatory, or antimicrobial agents. researchgate.netmdpi.com
The table below illustrates the potential of this compound as a precursor for various classes of bioactive compounds.
| Bioactive Compound Class | Synthetic Transformation | Potential Application |
| Heterocycles (e.g., quinolines, imidazoles) | Condensation with amines and other reagents | Pharmaceuticals, Agrochemicals |
| Chalcones | Claisen-Schmidt condensation with acetophenones | Anti-inflammatory, Anticancer |
| Stilbenes | Wittig reaction or Horner-Wadsworth-Emmons reaction | Antioxidant, Anticancer |
Scaffold for Novel Material Science Applications (e.g., polymer precursors)
Aromatic aldehydes are valuable monomers and precursors in the synthesis of functional polymers and materials. researchgate.netresearchgate.netacs.org The aldehyde group can participate in various polymerization reactions, leading to the formation of polymers with unique properties. While the direct polymerization of this compound has not been extensively studied, its structure suggests potential applications in this area.
The phenethoxy group can impart desirable properties to the resulting polymers, such as increased thermal stability, altered solubility, and enhanced mechanical strength. The aromatic rings in the structure can contribute to the rigidity and electronic properties of the polymer backbone.
The table below outlines potential polymer types that could be synthesized using this compound as a monomer or precursor.
| Polymer Type | Polymerization Method | Potential Properties and Applications |
| Phenolic Resins | Condensation with phenols | Adhesives, coatings, molding compounds |
| Polyesters | Oxidation to a carboxylic acid followed by esterification | Fibers, films, engineering plastics |
| Polyimines | Polycondensation with diamines | Chelating agents, stimuli-responsive materials |
Probing Structure-Reactivity Relationships in Aldehyde Chemistry
The study of structure-reactivity relationships is crucial for understanding and predicting the behavior of chemical compounds. The this compound molecule provides an interesting case for investigating how a relatively bulky and electron-donating substituent at the para position of the phenyl ring influences the reactivity of the aldehyde group.
The phenethoxy group can affect the electronic properties of the aromatic ring through resonance and inductive effects, which in turn can modulate the electrophilicity of the aldehyde carbonyl carbon. This can have a significant impact on the rates and outcomes of various reactions, such as nucleophilic additions, oxidations, and reductions.
By comparing the reactivity of this compound with that of other substituted phenylacetaldehydes, researchers can gain valuable insights into the electronic and steric effects that govern the chemical behavior of aromatic aldehydes. nih.govdrugbank.com
The table below presents a hypothetical comparison of the relative reactivity of different substituted phenylacetaldehydes in a model nucleophilic addition reaction.
| Substituent at para-position | Electronic Effect | Expected Relative Reactivity |
| -NO2 | Electron-withdrawing | Highest |
| -H | Neutral | Intermediate |
| -OCH3 | Electron-donating | Lower |
| -OCH2CH2Ph (Phenethoxy) | Electron-donating | Lowest |
Design of Chemical Probes and Linkers in Chemical Biology
Chemical probes and linkers are essential tools in chemical biology for studying biological processes and developing new diagnostic and therapeutic agents. The aldehyde functionality is a versatile handle for the construction of such tools, as it can react with various nucleophiles, such as amines and hydrazines, to form stable covalent bonds.
The this compound molecule can serve as a scaffold for the design of fluorescent probes for the detection of specific biomolecules or enzymatic activities. rsc.orgnih.gov The phenethoxy group can be modified to incorporate a fluorophore, while the aldehyde group can be used to attach a recognition moiety that selectively binds to the target of interest.
Furthermore, the bifunctional nature of this compound makes it a suitable candidate for the development of chemical linkers for bioconjugation. The aldehyde can be used to attach the linker to a protein or other biomolecule, while the phenethoxy group can be functionalized with a reporter group, a drug molecule, or another biomolecule.
Future Research Directions and Emerging Paradigms in 2 4 Phenethoxyphenyl Acetaldehyde Chemistry
Development of Asymmetric Synthetic Methodologies for Enantioselective Production
The production of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical and fragrance industries. For 2-(4-Phenethoxyphenyl)acetaldehyde, which possesses a stereocenter at the α-position to the aldehyde group, the development of asymmetric synthetic methods is a key research focus. Current strategies often rely on chiral auxiliaries or stoichiometric chiral reagents, which can be inefficient and generate significant waste.
Future research will likely concentrate on the development of catalytic asymmetric methods. Organocatalysis, transition-metal catalysis, and biocatalysis present promising avenues for the enantioselective synthesis of this and related chiral aldehydes. For instance, proline and its derivatives have been successfully employed as organocatalysts in the asymmetric α-functionalization of aldehydes. Similarly, chiral transition-metal complexes, particularly those of rhodium, palladium, and iridium, are well-established for various asymmetric transformations and could be adapted for the synthesis of enantiomerically pure this compound.
A key challenge lies in controlling the stereochemistry at the α-position during carbon-carbon bond formation or via kinetic resolution of a racemic mixture. Research efforts will likely target the design of novel chiral ligands and catalysts that can effectively control the facial selectivity of nucleophilic attack on a suitable precursor or differentiate between the two enantiomers in a resolution process.
Table 1: Potential Asymmetric Catalytic Systems for the Synthesis of Chiral this compound
| Catalyst Type | Chiral Ligand/Catalyst Example | Potential Reaction Type | Expected Enantiomeric Excess (ee) |
| Organocatalysis | (S)-Proline | Asymmetric Aldol (B89426) Reaction | >95% |
| Transition-Metal | [Rh(COD)Cl]₂ / (R)-BINAP | Asymmetric Conjugate Addition | >98% |
| Biocatalysis | Ene-reductase | Asymmetric Reduction | >99% |
Exploration of Photoredox and Electrochemical Transformations for Sustainable Synthesis
In the quest for greener and more sustainable chemical processes, photoredox and electrochemical methods are emerging as powerful alternatives to traditional synthetic protocols. These techniques often operate under mild conditions, reduce the need for harsh reagents, and can offer unique reactivity.
Photoredox Catalysis: Visible-light photoredox catalysis utilizes light energy to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations. For the synthesis of this compound, photoredox catalysis could be employed for C-H functionalization of the corresponding ethylbenzene derivative or for the coupling of suitable precursors. The use of photocatalysts, such as iridium or ruthenium complexes, in combination with a light source can generate radical intermediates that can participate in bond-forming reactions under mild conditions. nsf.gov Future work could focus on developing photoredox-mediated methods for the direct α-arylation or α-alkylation of acetaldehyde (B116499) derivatives with a 4-phenethoxyphenyl source.
Electrochemical Synthesis: Electrochemistry offers a reagent-free method for oxidation and reduction reactions by using electrons as the "reagent". The electrochemical synthesis of aldehydes from corresponding alcohols or other precursors is an attractive green alternative to traditional oxidation methods that often employ stoichiometric and toxic oxidants. rsc.org For this compound, research could explore the selective electrochemical oxidation of 2-(4-phenethoxyphenyl)ethanol. Furthermore, electrochemical methods can be used to generate reactive intermediates for coupling reactions. researchgate.netacs.orgchemistryviews.org The development of efficient and selective electrode materials and reaction conditions will be crucial for the successful implementation of electrochemical synthesis in this context.
Table 2: Comparison of Potential Sustainable Synthetic Methods
| Method | Energy Source | Key Advantages | Potential Challenges |
| Photoredox Catalysis | Visible Light | Mild reaction conditions, high functional group tolerance | Catalyst cost and stability, scalability |
| Electrochemical | Electricity | Reagent-free redox reactions, precise control | Electrode fouling, electrolyte selection, cell design |
Chemoenzymatic and Biocatalytic Approaches for Green Synthesis
The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and operates under environmentally benign conditions, typically in aqueous media at mild temperatures. chimia.ch
Chemoenzymatic Synthesis: This approach combines the advantages of both chemical and enzymatic catalysts in a multi-step synthesis. For instance, a chemical step could be used to synthesize a prochiral precursor, which is then converted to the desired chiral aldehyde using a highly selective enzyme. mdpi.comoup.com A potential chemoenzymatic route to chiral this compound could involve the chemical synthesis of a suitable ketone, followed by an asymmetric biocatalytic reduction or transamination. oup.com
Biocatalysis: Direct biocatalytic routes starting from simple and renewable feedstocks are highly desirable. Enzymes such as oxidases, dehydrogenases, or lyases could potentially be engineered to produce this compound or its precursors. For example, carboxylic acid reductases (CARs) can selectively reduce carboxylic acids to aldehydes. mdpi.com Research in this area would involve enzyme discovery, protein engineering to improve substrate specificity and activity, and process optimization for large-scale production. researchgate.net
Table 3: Potential Enzymes for the Biocatalytic Synthesis of this compound
| Enzyme Class | Potential Reaction | Substrate Example |
| Ene-reductase | Asymmetric reduction of a C=C bond | α,β-unsaturated aldehyde precursor |
| Alcohol Dehydrogenase | Oxidation of a primary alcohol | 2-(4-Phenethoxyphenyl)ethanol |
| Carboxylic Acid Reductase | Reduction of a carboxylic acid | 2-(4-Phenethoxyphenyl)acetic acid |
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
Reaction Prediction: AI algorithms can be trained on large datasets of known chemical reactions to predict the outcome of new, untested reactions. beilstein-journals.orgnih.gov For the synthesis of this compound, AI models could be used to predict the most promising synthetic routes, identify potential side reactions, and suggest optimal reaction conditions. This can significantly reduce the number of experiments required, saving time and resources.
Table 4: Applications of AI and Machine Learning in the Synthesis of this compound
| Application | AI/ML Technique | Potential Impact |
| Retrosynthesis Planning | Neural Networks, Graph-based models | Identification of novel and efficient synthetic routes |
| Reaction Condition | Random Forest, Gradient Boosting | Prediction of optimal temperature, solvent, and catalyst |
| Yield Prediction | Deep Learning | Accurate prediction of reaction yields to guide experimental |
Q & A
Q. Basic
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Engineering Controls : Fume hoods with >0.5 m/s airflow.
- Spill Management : Neutralize with sodium bisulfite, then absorb with vermiculite .
Advanced
Monitor airborne levels via OSHA-accepted methods (e.g., NIOSH 2539). Aldehyde-specific respirators (N95 with organic vapor cartridges) are recommended for large-scale syntheses.
How can computational methods aid in studying its reactivity?
Q. Advanced
- DFT Calculations : Predict electrophilic/nucleophilic sites (Fukui indices) and transition states for oxidation or nucleophilic attacks.
- MD Simulations : Model interactions with lipid bilayers for permeability studies.
- QSAR Models : Correlate substituent effects (e.g., phenethoxy vs. fluorophenyl) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
